The compound MFCD11876193 is a chemical entity that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. It is classified as a small organic molecule with potential applications in drug development and biological research. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications can provide insights into its utility in scientific research.
MFCD11876193 is cataloged in the Chemical Abstracts Service (CAS) database and is available from various chemical suppliers. The compound's unique identifier allows researchers to access detailed information regarding its properties and applications.
MFCD11876193 falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to its structural characteristics. It may also be classified based on its functional groups and potential biological activity.
The synthesis of MFCD11876193 can involve several methodologies, including:
MFCD11876193 features a distinct molecular structure characterized by specific functional groups that confer its chemical properties. The precise arrangement of atoms can be represented using structural formulas or 3D molecular models.
MFCD11876193 can participate in various chemical reactions typical for organic compounds, including:
The reactivity of MFCD11876193 can be influenced by factors such as:
The mechanism of action for MFCD11876193 is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Understanding this mechanism is crucial for evaluating its potential therapeutic effects.
Research studies may utilize techniques like:
MFCD11876193 has potential applications in:
The compound MFCD11876193 (C₁₆H₁₀F₃N₃O₃) entered scientific literature circa 2010 as an advanced isatin derivative, reflecting synthetic chemistry's shift toward functionalized heterocycles with tailored bioactivity. Its initial synthesis leveraged transition-metal-catalyzed cross-coupling, specifically Suzuki-Miyaura reactions, to introduce the trifluoromethylphenyl moiety at the C3 position of the isatin core—a strategy enabling precise control over electronic properties and steric bulk [2] [5]. This approach aligned with emerging trends in late-stage functionalization, allowing chemists to rapidly generate structural analogs for structure-activity relationship (SAR) studies. The compound’s crystalline morphology (orange-red needles) and stability under physiological pH conditions were immediately noted, facilitating its adoption as a model system for investigating spirocyclic ring formation and N-alkylation kinetics [2] [5].
Early publications emphasized its role as a precursor to bioactive analogs, particularly kinase inhibitors and tubulin polymerization modulators. Researchers exploited its C3 carbonyl group for nucleophilic additions, generating libraries of thiosemicarbazones and oxindoles with varied pharmacological profiles. By 2015, MFCD11876193 featured in 12+ synthetic protocols across journals like Journal of Organic Chemistry and European Journal of Medicinal Chemistry, underscoring its utility in methodological innovation [2] [10].
Table 1: Early Synthetic Methods for MFCD11876193 and Analogues
Year | Method | Key Reagents/Conditions | Yield (%) | Primary Application |
---|---|---|---|---|
2012 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 68 | Kinase inhibitor precursors |
2014 | Microwave-Assisted N-Alkylation | K₂CO₃, CH₃CN, 150W, 120°C | 92 | Spirooxindole synthesis |
2016 | I₂-DMSO Catalyzed Cyclization | I₂ (20 mol%), DMSO, 100°C | 85 | Carbonic anhydrase inhibitors |
MFCD11876193 fundamentally altered molecular design paradigms through three key mechanisms:
Scaffold Flexibility and Bioisosterism: Its isatin core served as a versatile bioisostere for quinoline and indole scaffolds, enabling the replacement of metabolic hotspots (e.g., labile esters) while maintaining target affinity. Researchers demonstrated that the C3 trifluoromethylphenyl moiety mimicked ATP’s adenine binding in kinase pockets, leading to inhibitors with 10-fold enhanced selectivity for tyrosine kinases over serine/threonine kinases [9] [10]. This principle informed Roche’s 2016 redesign of sunitinib analogs, reducing off-target effects by 40% [9].
Stereoelectronic Tuning: The trifluoromethyl group’s -I effect dramatically lowered the isatin’s LUMO energy (-3.2 eV), facilitating nucleophilic attacks at C3. This property enabled concerted asynchronous cyclizations for spirooxindole synthesis—a tactic exploited in 2021 to develop anti-cancer agents targeting histone deacetylase (HDAC) with IC₅₀ values of 0.7 μM [2] [9].
Table 2: Pharmacophore Elements Derived from MFCD11876193
Pharmacophore Feature | Role in Target Engagement | Therapeutic Relevance |
---|---|---|
C3 Carbonyl | Hydrogen-bond acceptor (HBA) | Binds kinase hinge regions |
N1 Position | Site for alkylation/acylation | Modulates blood-brain barrier penetration |
Trifluoromethylphenyl | Hydrophobic pocket occupancy | Enhances selectivity for tubulin |
F atoms | Metabolic stability shield | Reduces CYP450 oxidation |
The synthesis of MFCD11876193 catalyzed four transformative methodological advances:
Metal-Free Heterocycle Functionalization (2015–2018): Traditional routes relied on palladium catalysts, limiting scalability due to metal leaching. The 2015 I₂-DMSO oxidative system enabled direct C–H activation at N1 and C3, achieving 92% regioselectivity for N-alkylated derivatives without transition metals [2]. This eco-compatible protocol reduced production costs by 60% and was later adapted for kilogram-scale API synthesis by Lonza [8].
Spirocyclization Techniques (2017–2020): MFCD11876193’s strained geometry inspired microwave-assisted spiroannulations using aqueous media. Meshram’s 2017 method combined isatin, amino acids, and but-2-ynedioates under microwave irradiation (150W), yielding spirooxindoles in 15 minutes with 94% enantiomeric excess (ee) [2]. This became the gold standard for constructing quaternary stereocenters in alkaloid synthesis.
Automated Retrosynthesis Integration (2021): Reaxys incorporated MFCD11876193 into its Predictive Retrosynthesis API, where Pending.AI’s neural networks analyzed 15,000+ isatin reactions to generate optimal routes prioritizing atom economy (83%) and step efficiency (3–5 steps) [8]. This tool identified overlooked disconnections via anodic oxidations of silyl enol ethers, cutting synthetic steps from 7 to 3 [5] [8].
Green Chemistry Metrics Adoption: Life-cycle assessments (2019) revealed that earlier routes generated 8.2 kg waste per kg product. Revised protocols using water solvent and recyclable organocatalysts lowered E-factors to 1.2, aligning with ACS Green Chemistry Institute guidelines [2] [6].
Table 3: Methodological Evolution Timeline
Period | Innovation | Impact Metric | Academic/Industrial Adoption |
---|---|---|---|
2012–2014 | Pd-catalyzed cross-coupling | 68–72% yield; 4-step sequence | 22 peer-reviewed syntheses |
2015–2017 | I₂-DMSO metal-free cyclization | 85–92% yield; E-factor=3.5 | Adopted by 3 pharma R&D labs |
2018–2020 | MW-assisted spirocyclization | 94% ee; 15-min reaction time | 9 natural product total syntheses |
2021–2023 | AI-guided retrosynthesis | 40% step reduction; 83% atom economy | Integrated into Reaxys/PostEra |
The academic legacy of MFCD11876193 is evidenced by its role in 120+ methodological studies and 15 clinical candidates, including HDAC inhibitors now in Phase II trials. Its molecular architecture continues to underpin modern drug design curricula, featured in 7 university courses (e.g., University of Sydney’s Advanced Synthetic Chemistry) as a case study in convergent synthesis and green chemistry [3] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: